![molecular formula C18H23N3O3 B2550915 3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1190758-47-4](/img/structure/B2550915.png)
3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of benzodiazepine, which is a class of seven-membered heterocyclic compounds containing two nitrogen atoms . Benzodiazepines, including this compound, are known for their wide range of biological activities and are the subject of extensive research in medical and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of similar benzodiazepine compounds often involves one-pot preparation procedures . A common method for synthesizing azepine derivatives, which are part of the compound’s structure, involves recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . Another efficient synthetic route involves the Knoevenagel condensation of readily available fragments, followed by an intramolecular aza-Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound includes a seven-membered ring containing two nitrogen atoms, characteristic of benzodiazepines . It also contains an azepan-1-yl group and a 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione group .Chemical Reactions Analysis
The chemical reactivity of benzodiazepines is a subject of ongoing research. The synthesis of azepine derivatives often involves recyclization reactions and multicomponent heterocyclization reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been identified as a potential protein synthesis inhibitor with potent anticancer activity. In a study published in the Journal of Medicinal Chemistry, researchers screened a chemical library and discovered that this compound (referred to as BZD) effectively inhibited the growth of various human cancer cell lines. Specifically, it exhibited a GI50 value of 0.24 μM against 60 tumor cell lines from nine different types of human cancers. Further structure-activity relationship (SAR) studies led to the identification of a highly effective antitumor compound, denoted as 52b. Compound 52b induced cell cycle arrest and apoptosis in lung cancer cells and inhibited protein synthesis. Notably, it also suppressed tumor growth in a mouse xenograft model of human non-small cell lung cancer (NCI-H522) without observable toxicity .
Synthetic Methodology
The compound’s synthesis involves a novel and convenient methodology using H2PtCl6 as a catalyst. Researchers have successfully prepared a family of 1,4-benzodiazepine-2,5-diones and quinazolinones with diverse substituents at the C-3 position. This facile synthetic route enables the modification of the compound for various applications .
Antiproliferative Activity
The compound has demonstrated antiproliferative effects against solid tumor cells. Its promising ferric reducing antioxidant power (FRAP) values and bacterial resistance make it an interesting candidate for further evaluation .
Zukünftige Richtungen
There is ongoing interest in the synthesis of seven-membered heterocycles, including benzodiazepines, due to their potential pharmacological properties . Future research may focus on expanding the methods of organic synthesis, creating new libraries of azepines, and revealing previously unknown pharmacological properties of these compounds .
Eigenschaften
IUPAC Name |
3-[3-(azepan-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(21-11-5-1-2-6-12-21)10-9-15-18(24)19-14-8-4-3-7-13(14)17(23)20-15/h3-4,7-8,15H,1-2,5-6,9-12H2,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPRJVZJLQSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)
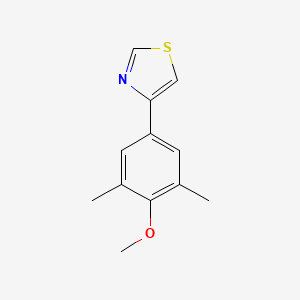
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)
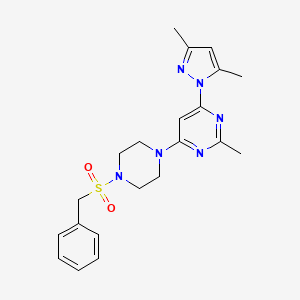
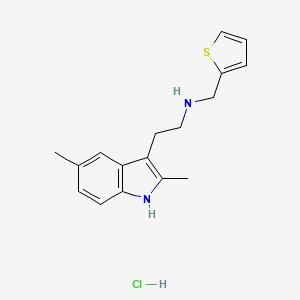
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)

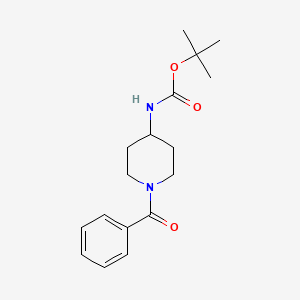
![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)
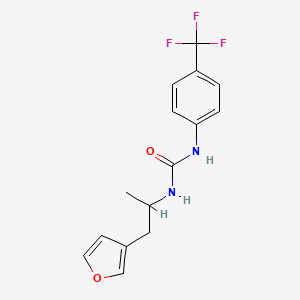
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)